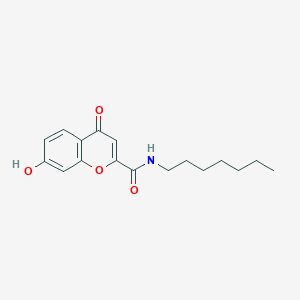

N-Heptyl-7-hydroxy-4-oxo-4H-1-benzopyran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-Heptyl-7-hydroxy-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound belonging to the chromene family Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Heptyl-7-hydroxy-4-oxo-4H-chromene-2-carboxamide typically involves the following steps:

Formation of the Chromene Core: The chromene core can be synthesized using the Pechmann condensation reaction, which involves the condensation of phenols with β-keto esters in the presence of an acid catalyst such as sulfuric acid or trifluoroacetic acid.

Introduction of the Heptyl Chain: The heptyl chain can be introduced through alkylation reactions.

Industrial Production Methods

Industrial production of N-Heptyl-7-hydroxy-4-oxo-4H-chromene-2-carboxamide may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions

N-Heptyl-7-hydroxy-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

Substitution: The heptyl chain can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, aryl halides, bases such as potassium carbonate or sodium hydride.

Major Products

Oxidation: Formation of carbonyl derivatives.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of substituted chromene derivatives.

Scientific Research Applications

N-Heptyl-7-hydroxy-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential antioxidant and anti-inflammatory properties.

Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-Heptyl-7-hydroxy-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways:

Antioxidant Activity: The hydroxy group can scavenge free radicals, thereby reducing oxidative stress and preventing cellular damage.

Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

Neuroprotective Effects: The compound may protect neurons from oxidative damage and apoptosis, potentially benefiting neurodegenerative disease treatment.

Comparison with Similar Compounds

Similar Compounds

7-Hydroxy-4-oxo-4H-chromene-2-carboxamide: Lacks the heptyl chain, making it less lipophilic and potentially less bioavailable.

N-Heptyl-4-oxo-4H-chromene-2-carboxamide: Lacks the hydroxy group, reducing its antioxidant activity.

7-Hydroxy-4-oxo-4H-chromene-2-carboxylic acid: Lacks the heptyl chain and carboxamide group, affecting its overall chemical properties.

Uniqueness

N-Heptyl-7-hydroxy-4-oxo-4H-chromene-2-carboxamide is unique due to its combination of a heptyl chain, hydroxy group, and carboxamide group, which confer distinct chemical and biological properties. Its lipophilicity, antioxidant activity, and potential therapeutic applications make it a valuable compound for research and development .

Biological Activity

N-Heptyl-7-hydroxy-4-oxo-4H-1-benzopyran-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of antioxidant properties and its implications in various therapeutic applications. This article explores the synthesis, biological activity, and potential applications of this compound based on diverse research findings.

Synthesis and Structure

The synthesis of this compound involves several chemical reactions that can be derived from 7-hydroxychroman derivatives. The general synthetic pathway includes the formation of the carboxamide from the corresponding carboxylic acid and an amine under dehydrating conditions. The structural formula can be represented as follows:

This compound features a heptyl chain, which is significant for its biological activity, particularly in enhancing lipid solubility and bioavailability.

Antioxidant Properties

Research has indicated that compounds similar to this compound exhibit significant antioxidant activity. A study evaluating a series of 7-hydroxychroman derivatives found that specific N-alkyl amides demonstrated potent inhibition of lipid peroxidation initiated by Fe²⁺ and ascorbic acid in rat brain homogenates. Notably, compounds with longer alkyl chains showed enhanced antioxidant efficacy, with some exhibiting three times the potency of Trolox, a well-known antioxidant .

| Compound | Lipid Peroxidation Inhibition (IC50) |

|---|---|

| Trolox | 100 µM |

| Compound 4e (nonyl) | 33 µM |

| Compound 4f (decyl) | 30 µM |

| Compound 4g (undecyl) | 25 µM |

The antioxidant mechanism is primarily attributed to the ability of these compounds to scavenge free radicals and inhibit oxidative stress pathways. The presence of hydroxyl groups in the structure is critical for radical scavenging activity, as they can donate hydrogen atoms to free radicals, thus stabilizing them .

Case Studies

- Neuroprotective Effects : A study focused on neuroprotection demonstrated that N-heptyl derivatives could reduce oxidative stress markers in neuronal cells exposed to oxidative insults. This suggests potential applications in neurodegenerative diseases where oxidative stress plays a pivotal role.

- Anti-inflammatory Activity : Another investigation into related compounds revealed that they could modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This property could be beneficial in treating conditions characterized by chronic inflammation.

Research Findings

Recent studies have highlighted various aspects of the biological activity of benzopyran derivatives:

- Lipid Solubility : The heptyl group enhances lipid solubility, facilitating better absorption and distribution in biological systems.

- Comparative Studies : Compounds with varying alkyl chain lengths were compared, revealing that longer chains generally resulted in increased biological activity due to improved membrane permeability .

Properties

CAS No. |

919120-88-0 |

|---|---|

Molecular Formula |

C17H21NO4 |

Molecular Weight |

303.35 g/mol |

IUPAC Name |

N-heptyl-7-hydroxy-4-oxochromene-2-carboxamide |

InChI |

InChI=1S/C17H21NO4/c1-2-3-4-5-6-9-18-17(21)16-11-14(20)13-8-7-12(19)10-15(13)22-16/h7-8,10-11,19H,2-6,9H2,1H3,(H,18,21) |

InChI Key |

RFMHNZBTJKAYSP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCNC(=O)C1=CC(=O)C2=C(O1)C=C(C=C2)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.